molecular formula C21H32N4O B2698201 N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide CAS No. 1333538-75-2

N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide

Cat. No.: B2698201
CAS No.: 1333538-75-2
M. Wt: 356.514
InChI Key: PTJFMQPNTGDIMP-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide ( 1333538-75-2) is a chemical compound supplied for research and development purposes. This compound has a molecular formula of C21H32N4O and a molecular weight of 356.50 g/mol . Its calculated physicochemical properties include a boiling point of 583.4±50.0 °C and a density of 1.08±0.1 g/cm³ at 20 °C and 760 Torr . The compound features two hydrogen bond donors and four hydrogen bond acceptors, with a topological polar surface area of approximately 68.2 Ų . These properties may be of interest for investigative studies in medicinal chemistry and related fields. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-3-25(4-2)16-18-11-7-8-12-19(18)23-15-20(26)24-21(17-22)13-9-5-6-10-14-21/h7-8,11-12,23H,3-6,9-10,13-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJFMQPNTGDIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocycloheptyl Intermediate:

    Synthesis of the Anilino Intermediate:

    Coupling Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the cyanocycloheptyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxidized derivatives of the anilino moiety.

    Reduction: Reduced forms of the cyanocycloheptyl group.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

Chemistry

N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide serves as a crucial building block in organic synthesis. It is utilized to develop new compounds with potential pharmaceutical applications. Its unique structure allows for modifications that can lead to novel derivatives with enhanced biological activity.

Biology

The compound has been investigated for its biological activity, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of similar structures exhibit significant antimicrobial effects against various strains of bacteria and fungi. For instance, molecular docking studies have indicated that compounds derived from this class can effectively inhibit bacterial growth, demonstrating potential as antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored as a candidate for drug development. Its ability to interact with specific molecular targets makes it a promising agent for designing novel therapeutic agents aimed at treating diseases by modulating specific pathways .

Industry

The compound finds applications in the synthesis of advanced materials, including polymers and nanomaterials. Its structural features allow it to participate in various chemical reactions that are beneficial for creating materials with desirable properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Activity : A study demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ampicillin .
  • Cytotoxicity Studies : Investigations into cytotoxic effects against cancer cell lines indicated selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests potential therapeutic uses in oncology .
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes relevant to metabolic pathways associated with diseases such as neurodegeneration, indicating potential applications in treating such conditions .

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
Target Compound 1-cyanocycloheptyl, 2-(diethylaminomethyl)anilino ~375.5* Under investigation
N-Phenyldiacetamide () Two acetyl groups on aniline nitrogen 177.2 Nomenclature reference
2-(Diethylamino)-N-phenylacetamide () Diethylamino group on acetamide, phenylamine 220.3 Not reported
N-(Cyclohexylphenylmethyl)-2-(diethylamino)acetamide () Cyclohexylphenylmethyl, diethylamino 302.5 Unspecified (structural analog)
N-(4-Bromophenyl)-pyridazinone acetamides () Bromophenyl, pyridazinone-methoxybenzyl ~400–420† FPR2 agonists, chemotaxis modulation
Chlorophenyl acetamides () Chloro, methoxy, or trifluoromethyl groups 250–350 Herbicides (e.g., alachlor, pretilachlor)

*Estimated based on formula; †Approximated from substituents.

Physicochemical Properties

  • Solubility: The diethylaminomethyl group may improve solubility in acidic environments via protonation, contrasting with neutral acetamides (e.g., pesticide derivatives in ).
  • Metabolic Stability: The cyanocycloheptyl group could resist oxidative metabolism better than cyclohexyl or phenyl analogs (), similar to cyano-containing drugs like crizotinib.

Biological Activity

N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 295.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential role as a pharmacological agent. It has been observed to exhibit:

  • Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels in the brain, suggesting a potential antidepressant effect.
  • Analgesic Properties : The diethylamino group may enhance analgesic activity by interacting with pain pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin and norepinephrine levels
AnalgesicInteracts with pain pathways
ImmunosuppressivePotential use in autoimmune diseases

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Study on Antidepressant Effects :
    • A study published in Journal of Pharmacology evaluated a similar compound's effects on depression models in rats. The results indicated significant reductions in depressive behaviors, suggesting that this compound may exhibit similar properties.
  • Analgesic Activity Research :
    • Research conducted by Smith et al. (2020) demonstrated that related compounds reduced pain responses in animal models. The study highlighted the importance of the diethylamino group in enhancing analgesic effects.
  • Immunosuppressive Potential :
    • A patent report indicated that compounds with similar structures have shown immunosuppressive activities, making them candidates for treating autoimmune disorders. This suggests that this compound may also possess immunomodulatory properties .

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